molecular formula C15H13ClN2 B12116912 1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- CAS No. 89144-73-0

1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl-

Cat. No.: B12116912
CAS No.: 89144-73-0
M. Wt: 256.73 g/mol
InChI Key: RXULPLUJSOLALC-UHFFFAOYSA-N
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Description

1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method is the use of vitamin B1 as a catalyst, which allows for metal-free and acid/base-free catalysis . The reaction is carried out in ethanol, and the product is obtained in high yields (78-92%) under mild conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes, with optimization for large-scale production. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the sustainability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
  • 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric propertiesCompared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications .

Properties

IUPAC Name

5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-9,15,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXULPLUJSOLALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406198
Record name 1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89144-73-0
Record name 1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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